Methyl 2-bromo-2-methoxyacetate
Overview
Description
Methyl 2-bromo-2-methoxyacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy- substituted compounds, which can provide insights into the reactivity and properties of similar molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, indicating the potential reactivity of methoxy groups in halogenated compounds .
Synthesis Analysis
The synthesis of related compounds often involves halogenation and subsequent reactions with methoxy groups. For example, the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through methylation of 6-bromo-2-naphthol with various methylating agents . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from methyl 2-bromoacetate suggests that bromoacetates can be used as starting materials for the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of bromo- and methoxy- substituted compounds can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring that is not planar . These findings can provide insights into the potential molecular structure of methyl 2-bromo-2-methoxyacetate.
Chemical Reactions Analysis
The reactivity of bromo- and methoxy- substituted compounds can vary depending on the other substituents present on the molecule. For example, 2-bromo-7-methoxytropone reacts with active methylene compounds to afford heptafulvene derivatives or coumarin derivatives, depending on the reactant . This suggests that methyl 2-bromo-2-methoxyacetate could potentially participate in reactions with active methylene compounds as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy- substituted compounds can be influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are formed principally by hydrogen bonds and Br⋯O or π–π interactions, which can affect their melting points, solubility, and other physical properties . These interactions could be relevant to the properties of methyl 2-bromo-2-methoxyacetate as well.
Scientific Research Applications
Intermediate in Non-Steroidal Anti-Inflammatory Agent Synthesis : Methyl 2-bromo-2-methoxyacetate serves as an intermediate in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This application underscores its significance in pharmaceutical chemistry (Xu & He, 2010).
Enzymatic Kinetic Resolution : It is used as an acyl donor in the enzymatic kinetic resolution of 2-heptylamine, demonstrating its role in the synthesis of enantiomerically pure compounds (Sun, Dai, Meng, & Deng, 2010).
Brominolysis of Carbohydrate Iodides : This compound is involved in the brominolysis of carbohydrate iodides, playing a key role in the modification of carbohydrate structures (Lemieux & Fraser-Reid, 1964).
Formation of Cyclopropanes and Heterocycles : It is used in Michael initiated ring closure reactions to form cyclopropane lactones and fused heterocyclic compounds, showing its utility in organic synthesis (Farin˜a, Maestro, Martín, & Soria, 1987).
Synthesis of Haptens for Antibody Production : In the field of bioconjugate chemistry, it has been used to synthesize haptens for the production of antibodies against organophosphate pesticides, highlighting its application in immunology and environmental science (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).
Bipolar Membrane Electrodialysis : It's involved in the production of methyl methoxyacetate through bipolar membrane electrodialysis, indicating its role in green chemistry and safer chemical processes (Li, Huang, & Xu, 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFFKVMWDJCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-methoxyacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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